molecular formula C10H11FO2 B1587015 Ethyl 2-(4-fluorophenyl)acetate CAS No. 587-88-2

Ethyl 2-(4-fluorophenyl)acetate

Cat. No. B1587015
CAS RN: 587-88-2
M. Wt: 182.19 g/mol
InChI Key: VMWJHHAOVXQCLE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluorophenyl)acetate is a chemical compound with the CAS Number: 587-88-2 . It has a molecular weight of 182.19 . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI Code for Ethyl 2-(4-fluorophenyl)acetate is 1S/C10H11FO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 2-(4-fluorophenyl)acetate is a powder that is stored at room temperature . The compound has a molecular weight of 182.19 . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Anti-Cancer Applications

Ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, a derivative of Ethyl 2-(4-fluorophenyl)acetate, has been synthesized and shown potent cytotoxic activity against human cancer cell lines, such as cervical, lung adenocarcinoma, and triple-negative breast cancer cells. It also exhibits potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021).

Corrosion Inhibition

Ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate, along with other chalcone derivatives, demonstrated high inhibition activities for mild steel corrosion in hydrochloric acid solution. Their adsorption on mild steel surfaces was found to follow the Langmuir adsorption model, indicating their utility in corrosion protection applications (Lgaz et al., 2017).

Green Chemistry in Pharmaceutical Education

In the context of green chemistry, Ethyl (4-phenylphenyl)acetate, a biaryl with anti-arthritic potential, was synthesized using green Suzuki coupling reactions with water as the primary solvent. This approach is designed to introduce undergraduate students to sustainable practices in pharmaceutical chemistry, demonstrating the application of Ethyl 2-(4-fluorophenyl)acetate derivatives in developing greener synthesis methods for potential therapeutic agents (Costa et al., 2012).

Material Science and Molecular Structure Analysis

The structural analysis of adamantane derivatives, including ethyl 2-[(Z)-1-(adamantan-1-yl)-3-(4-fluorophenyl)isothioureido]acetate, highlighted the impact of fluorine substitution on crystal packing and molecular interactions. Such studies are crucial for designing materials with desired properties, including pharmaceuticals (Al-Wahaibi et al., 2018).

Binding Studies with Human Serum Albumin

Thiosemicarbazone derivatives, including 4-[(1Z)-1-(2-carbamothioylhydrazinylidene)ethyl]phenyl acetate, have shown good anticancer and antibacterial activities. Their binding to human serum albumin (HSA) was extensively studied to understand the pharmacokinetic mechanisms, providing insights into how such compounds could be developed further for therapeutic use (Karthikeyan et al., 2016).

Safety And Hazards

The safety information for Ethyl 2-(4-fluorophenyl)acetate indicates that it may cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

ethyl 2-(4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWJHHAOVXQCLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90207400
Record name Benzeneacetic acid, 4-fluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-fluorophenyl)acetate

CAS RN

587-88-2
Record name Benzeneacetic acid, 4-fluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, 4-fluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

p-Fluorotoluene (1.65 g), ethanol (46 mg), di-tert-butyl peroxide (73 mg, 1 equivalent), and Pd(Xantphos)Cl2 (3.8 mg, 1 mol %) were added into a reaction kettle, into which 10 atm carbon monoxide was introduced. The reaction was heated to 120° C., and stirred at this constant temperature for 16 h. After the reaction was completed, carbon monoxide was discharged, and 76 mg ethyl p-fluorophenylacetate was obtained by column chromatography, in a yield of 84%. 1HNMR (400 MHz, CDCl3) δ 1.23 (t, J=7.2 Hz, 3H), 3.58 (s, 2H), 4.12 (q, J=7.2 Hz, 2H), 6.98-7.03 (m, 2H), 7.23-7.26 (m, 2H); 13CNMR (100 MHz, CDCl3) δ 14.2, 40.5, 60.9, 115.3, 115.5, 129.8, 129.9, 130.8, 130.9, 160.8, 163.2, 171.5; HRMS (ESI) calcd. for C10H11FNaO2 [M+Na]: 205.0635. found: 205.0634. The ethyl p-fluorophenylacetate obtained was dissolved in 1,4-dioxane. 6 N sodium hydroxide solution was added, and the reaction was heated to 60° C. After 2 h of reaction, the pH value was adjusted to 1 by adding 2 N hydrochloric acid. After removing the organic solvent under reduced pressure, 59 mg product p-fluorophenylacetic acid was obtained by extraction with ethyl acetate, and the yield of hydrolysis was 91%.
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
73 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(Xantphos)Cl2
Quantity
3.8 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-(4-fluorophenyl)acetic acid (23.5 g, 152 mmol) in thionyl chloride 56 mL, 762 mmol) was refluxed for 2 hours and then concentrated in vacuo. The residue was diluted with 200 mL DCM, and stirred at 0° C. The mixture was treated with EtOH (9.8 mL, 168 mmol) and TEA (26 mL) dropwise. The mixture was then stirred for 2 hours. The mixture was quenched with 20 mL H2O and extracted with DCM (3×50 mL). The combined organics were washed with H2O (3×50 mL) and brine 20 mL, dried over anhydrous Na2SO4, and concentrated in vacuo to give 24.7 g of a pale yellow oil.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Name
Quantity
9.8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
26 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
B Jiang, JJW Duan, S Stachura, A Karmakar… - Bioorganic & Medicinal …, 2020 - Elsevier
A novel series of cis-3,4-diphenylpyrrolidines were designed as RORγt inverse agonists based on the binding conformation of previously reported bicyclic sulfonamide 1. Preliminary …
Number of citations: 9 www.sciencedirect.com
B Song, F Rudolphi, T Himmler… - Advanced Synthesis & …, 2011 - Wiley Online Library
A new palladium‐based system was developed that catalyzes the coupling of aryl halides with diethyl malonates in the presence of mild bases. In the course of the reaction, the …
Number of citations: 22 onlinelibrary.wiley.com
Y Lu, T Xiang, MD Bartberger, C Bernard, T Bostick… - Tetrahedron, 2006 - Elsevier
A concise, scaleable synthesis of building block 10 for p38 kinase inhibitor B is described. The key step is the one-pot construction of 5-aryl-3-methyl-2-methylsulfanyl-6-pyridin-4-yl-3H-…
Number of citations: 8 www.sciencedirect.com
MS Wang, LS Zhuo, FP Yang, WJ Wang… - European Journal of …, 2020 - Elsevier
A potent and novel MET inhibitor, 5-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino)-3-(4-fluorophenyl)-1,6-naphthyridin-4(1H)-ones (8), was designed and synthesized …
Number of citations: 25 www.sciencedirect.com
B Zimmermann, WI Dzik, T Himmler… - The Journal of Organic …, 2011 - ACS Publications
A catalyst system generated in situ from Pd(dba) 2 and tri(o-tolyl)phosphine mediates the coupling of arylboronic acids with alkyl α-bromoacetates under formation of arylacetic acid …
Number of citations: 39 pubs.acs.org
L Yang, CP Zhang - ACS omega, 2021 - ACS Publications
The thermal and photochemical Balz–Schiemann reaction in commonly used solvents was revisited under catalyst- and additive-free conditions. The study showed that using low- or …
Number of citations: 5 pubs.acs.org
M Lavanya, C Lin, J Mao, D Thirumalai… - Topics in Current …, 2021 - Springer
The burgeoning interest in synthesis and biological applications of 1,6-naphthyridines reflects the importance of 1,6-naphthyridines in the synthetic as well as medicinal chemistry fields. …
Number of citations: 14 link.springer.com
Z Hu - 2021 - scholar.archive.org
PivOH pivalic acid Ph phenyl PtBu3 tri-tert-butylphosphine PAd3 tri (1-adamantyl) phosphine ppm parts per million PPh3 triphenylphosphine Q-Phos 1, 2, 3, 4, 5-pentaphenyl-1′-(di-tert…
Number of citations: 5 scholar.archive.org
H Zhang, J Wu, X Zhang, M Fan - The Journal of Organic …, 2023 - ACS Publications
An efficient and mild fluorination method through LiBF 4 -promoted aromatic fluorodetriazenation of 3,3-dimethyl-1-aryltriazenes is developed. The reaction proceeds smoothly and …
Number of citations: 3 pubs.acs.org

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